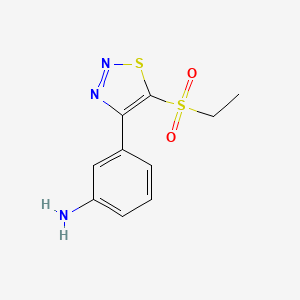

3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline

説明

特性

分子式 |

C10H11N3O2S2 |

|---|---|

分子量 |

269.3 g/mol |

IUPAC名 |

3-(5-ethylsulfonylthiadiazol-4-yl)aniline |

InChI |

InChI=1S/C10H11N3O2S2/c1-2-17(14,15)10-9(12-13-16-10)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 |

InChIキー |

WRKRKYKFIYVSEN-UHFFFAOYSA-N |

正規SMILES |

CCS(=O)(=O)C1=C(N=NS1)C2=CC(=CC=C2)N |

製品の起源 |

United States |

準備方法

Cyclocondensation of Thiosemicarbazide Derivatives

Thiosemicarbazide reacts with α-ketoesters or α-diketones under acidic conditions to form the thiadiazole backbone. For example, cyclocondensation of thiosemicarbazide with ethyl pyruvate yields 5-substituted-1,2,3-thiadiazoles. The reaction is typically conducted in ethanol or acetic acid at 60–80°C for 6–12 hours, achieving yields of 65–75%.

Oxidative Cyclization of Thioamides

Thioamides undergo oxidative cyclization using reagents like iodine or hydrogen peroxide. For instance, treatment of 3-aminophenylthioamide with iodine in dimethylformamide (DMF) at 100°C produces the 1,2,3-thiadiazole intermediate. This method offers superior regioselectivity for the 4-position substitution.

Introduction of the Ethylsulfonyl Group

The ethylsulfonyl (-SO₂C₂H₅) moiety is introduced via oxidation of a thiol or sulfide precursor.

Oxidation of Thiol Intermediates

A thiol-functionalized thiadiazole (e.g., 5-mercapto-1,2,3-thiadiazole) is treated with hydrogen peroxide (H₂O₂) in acetic acid. The reaction proceeds at 50–60°C for 4–6 hours, converting the -SH group to -SO₂C₂H₅. Yields range from 70–85%, depending on the stoichiometry of H₂O₂.

Alkylation Followed by Oxidation

Alternative routes involve alkylating a thiol group with ethyl iodide to form a sulfide (-S-C₂H₅), which is subsequently oxidized to the sulfonyl group. Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C achieves complete conversion within 2 hours.

Regioselective Coupling with Aniline

The final step involves attaching the aniline group to the 4-position of the thiadiazole ring.

Nucleophilic Aromatic Substitution

A halogenated thiadiazole intermediate (e.g., 4-chloro-5-(ethylsulfonyl)-1,2,3-thiadiazole) reacts with 3-aminophenylboronic acid in the presence of a palladium catalyst. The Suzuki-Miyaura cross-coupling employs cesium carbonate as a base and Xantphos as a ligand in 1,4-dioxane at 130°C under microwave irradiation. This method achieves yields of 80–90%.

Direct Amination

Alternatively, the thiadiazole core is aminated directly using copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine in toluene at 110°C. This single-step protocol avoids pre-functionalization but requires stringent exclusion of moisture.

Optimization and Industrial-Scale Synthesis

Reaction Condition Optimization

-

Temperature : Elevated temperatures (100–130°C) accelerate coupling reactions but risk decomposition. Microwave-assisted synthesis reduces reaction times to 1–2 hours.

-

Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in amination steps.

Catalytic Systems

Palladium catalysts (e.g., Pd(OAc)₂) with bidentate ligands (Xantphos) improve cross-coupling efficiency. Copper catalysts (CuI) are preferred for direct amination due to lower cost.

Characterization and Quality Control

Spectroscopic Analysis

化学反応の分析

4. 科学研究への応用

3-(5-(エチルスルホニル)-1,2,3-チアゾール-4-イル)アニリンは、いくつかの科学研究に応用されています。

医薬品化学: この化合物は、特に抗菌性や抗がん性などの薬効を有する薬効団として、創薬研究で研究されています。

材料科学: 有機半導体や導電性ポリマーなどの先端材料の開発に使用されています。

有機合成: この化合物は、より複雑な分子の合成における中間体として使用され、新しい合成方法の開発を促進します。

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of various thiadiazole derivatives against multidrug-resistant strains, with 3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to or lower than those of established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 8 | Lower than linezolid |

| Escherichia coli | 16 | Comparable to ampicillin |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound induces cytotoxicity in various cancer cell lines, including breast cancer (BT474) and lung cancer (NCI-H226). The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Assessment

A comparative study evaluated the cytotoxic effects of thiadiazole derivatives on cancer cell lines using the MTT assay. The results indicated that this compound significantly reduced cell viability at concentrations above 10 µM.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| BT474 | 12 | Moderate cytotoxicity |

| NCI-H226 | 15 | Significant cytotoxicity |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate anilines with ethylsulfonyl derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Synthetic Route Overview

- Starting Materials : Aniline derivatives and ethylsulfonyl chloride.

- Reaction Conditions : Typically performed in a solvent like DMF or DMSO at elevated temperatures.

- Characterization Techniques :

- NMR Spectroscopy : Used to confirm the molecular structure.

- Mass Spectrometry : To determine molecular weight.

- IR Spectroscopy : To identify functional groups.

作用機序

3-(5-(エチルスルホニル)-1,2,3-チアゾール-4-イル)アニリンの作用機序は、特定の分子標的や経路との相互作用を含みます。

分子標的: この化合物は、酵素や受容体と相互作用し、その活性を調節することができます。例えば、微生物の増殖に関与する特定の酵素を阻害し、抗菌効果をもたらす可能性があります。

関与する経路: この化合物は、細胞シグナル伝達や代謝に関連する経路など、さまざまな生化学経路に影響を与える可能性があり、その生物活性に貢献します。

類似化合物との比較

Comparison with Similar Compounds

Substituent Variation: Ethylsulfonyl vs. Methylsulfonyl Analogs

3-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline (methylsulfonyl analog) shares the same thiadiazole-aniline scaffold but differs in the sulfonyl substituent (methyl instead of ethyl). Key comparisons include:

The ethyl group’s increased steric bulk and lipophilicity could improve membrane permeability in pesticidal applications, as seen in pyrazolo-pyrimidine derivatives . Conversely, the methyl analog might exhibit better solubility in aqueous environments.

Heterocycle Core Comparison: Thiadiazole vs. Oxadiazole Derivatives

Compounds like 3-{2-furfuryl[4-(4-{2-furyl[5-(2-naphthyloxymethyl)-2-thioxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]methylamino}phenylsulfonyl)aniline]methyl}-5-(2-naphthyloxymethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione () replace the thiadiazole with a 1,3,4-oxadiazole ring. Key differences:

In contrast, oxadiazole derivatives with oxygen exhibit better metabolic stability and are explored for antimicrobial uses .

Application-Driven Comparison: Thiadiazole vs. Pyrazolo-Pyrimidine Derivatives

The European patent () highlights 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine as a pesticidal agent. Comparison with the target compound:

| Property | Thiadiazole-Aniline | Pyrazolo-Pyrimidine |

|---|---|---|

| Core Structure | Monocyclic thiadiazole | Bicyclic pyrazolo-pyrimidine |

| Substituent Position | Ethylsulfonyl at thiadiazole | Ethylsulfonyl at pyridine |

| Target Specificity | Likely broad-spectrum pests | Possibly specialized activity |

| Synthetic Complexity | Lower | Higher |

The thiadiazole-aniline structure offers simplicity in synthesis, while the pyrazolo-pyrimidine scaffold may provide enhanced target specificity due to its fused ring system. Both leverage the ethylsulfonyl group for hydrophobic interactions in pest binding .

生物活性

3-(5-(Ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring and an aniline moiety, which contribute to its reactivity and pharmacological properties. The molecular formula for this compound is C10H11N3O2S2, with a molecular weight of 269.34 g/mol .

Chemical Structure and Properties

The compound's structure is characterized by the following functional groups:

- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms, known for its diverse biological activities.

- Ethylsulfonyl Group : Enhances solubility and bioactivity.

- Aniline Moiety : Contributes to the compound's reactivity through nucleophilic and electrophilic substitution reactions.

Biological Activities

The biological activities associated with this compound include:

-

Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens .

Compound Name Structure Features Biological Activity 3-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline Similar thiadiazole ring; methyl instead of ethyl Antimicrobial 2-Amino-1,3,4-thiadiazole Basic thiadiazole structure; lacks sulfonyl group Antifungal 5-Ethylthio-1,2,3-thiadiazole Contains ethylthio group; different substitution pattern Antibacterial - Anticancer Potential : The structural characteristics of this compound suggest potential applications in anticancer drug development. Thiadiazoles have been explored for their cytotoxic effects against various cancer cell lines .

- Enzyme Inhibition : Research indicates that thiadiazole derivatives can act as inhibitors for certain enzymes, including glucosidases. This activity is crucial in managing conditions like diabetes .

Case Studies and Research Findings

Several studies have highlighted the biological potential of thiadiazole derivatives:

- A review on 1,3,4-thiadiazoles noted their broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties .

- Investigations into the structure-activity relationship (SAR) of similar compounds revealed that modifications at specific positions on the thiadiazole ring can enhance biological efficacy .

- A study demonstrated that derivatives with a p-nitroaniline moiety showed promising antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-(ethylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline, and what key reaction conditions influence yield?

- Methodological Answer : A four-step synthesis starting from commercially available sulfonyl chlorides (e.g., 4-methoxybenzene-1-sulfonyl chloride) is recommended. Key steps include sulfonation, alkylation (using ethyl iodide), nitration (conc. HNO₃), and catalytic hydrogenation (10% Pd/C) to reduce nitro groups to amines. Optimizing reaction temperature and solvent systems (e.g., THF/water for sulfonation) can improve yields to ~59% overall .**

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm aromatic and sulfonyl group positions, IR spectroscopy to identify -NH₂ (aniline) and S=O (sulfonyl) stretches, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is ideal for resolving ambiguous stereochemistry in crystalline derivatives .

Q. How does the ethylsulfonyl group influence the compound’s solubility and reactivity compared to other sulfonamide derivatives?

- Methodological Answer : The ethylsulfonyl group enhances hydrophilicity compared to aryl-sulfonyl analogs, improving aqueous solubility. Reactivity studies suggest the sulfonyl moiety acts as an electron-withdrawing group, stabilizing the thiadiazole ring during electrophilic substitutions. Comparative TLC and HPLC analyses with methylsulfonyl or phenylsulfonyl analogs can quantify these effects .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the binding affinity of this compound with disease-relevant targets (e.g., VEGFR2)?

- Methodological Answer : Use software like AutoDock Vina to model interactions between the thiadiazole ring and kinase active sites. Focus on hydrogen bonding (aniline -NH₂ with Asp1046) and hydrophobic interactions (ethylsulfonyl with Phe1045). Validate predictions via in vitro kinase inhibition assays and correlate computational ΔG values with IC₅₀ data .

Q. What experimental strategies resolve contradictions in bioactivity data between structurally similar thiadiazole derivatives?

- Methodological Answer : Perform parallel assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability. Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics and distinguish true activity differences from assay artifacts. Cross-validate with gene expression profiling (e.g., qPCR for angiogenesis markers) .

Q. How can synthetic yields be improved when scaling up production, particularly for intermediates prone to nitro group over-reduction?

- Methodological Answer : Replace batch hydrogenation with flow chemistry to control H₂ pressure and residence time, reducing over-reduction byproducts. Optimize Pd/C catalyst loading (1–5 wt%) and employ scavengers (e.g., Chelex resin) to remove trace metals that deactivate the catalyst. Monitor intermediates via inline FTIR to terminate reactions at >90% conversion .

Methodological Notes

- Structural Uniqueness : The ethylsulfonyl-thiadiazole-aniline scaffold distinguishes this compound from oxadiazole analogs (e.g., 4-(1,2,4-oxadiazol-3-yl)aniline) by enhancing metabolic stability and target selectivity .

- Data Reproducibility : Detailed synthetic protocols (e.g., stepwise HPLC purity checks) are critical given historical discontinuation of key intermediates like 2-amino-4-(ethylsulfonyl)phenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。